molecular formula C8H7NO B1675950 Mandelonitrile CAS No. 532-28-5

Mandelonitrile

Cat. No. B1675950
CAS RN: 532-28-5
M. Wt: 133.15 g/mol
InChI Key: NNICRUQPODTGRU-UHFFFAOYSA-N
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Description

Mandelonitrile is a yellow oily liquid that can be prepared by hydrolysis of amygdalin and yields a small amount of hydrogen cyanide when mixed with alcohol and water .


Synthesis Analysis

Mandelonitrile can be synthesized through the hydrolysis of amygdalin . It can also be produced through the hydrogenation of the aromatic cyanohydrin . Another method involves the use of hydroxynitrile lyases from cyanogenic millipedes for the production of ®-mandelonitrile .


Molecular Structure Analysis

The molecular formula of Mandelonitrile is C8H7NO . The IUPAC name is 2-hydroxy-2-phenylacetonitrile . The InChI is InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H .


Chemical Reactions Analysis

Mandelonitrile can break down into cyanide and benzaldehyde, a reaction that can be catalyzed by the enzyme mandelonitrile lyase . It can also be converted into the primary amine phenethylamine through a liquid-phase hydrogenation reaction .


Physical And Chemical Properties Analysis

Mandelonitrile is a reddish-brown to dark red-brown liquid . Its molecular weight is 133.15 g/mol .

Scientific Research Applications

Biocatalytic Production and Applications

Mandelonitrile has significant applications in biocatalytic processes. It serves as a substrate for the production of optically pure mandelic acids and their analogues, which are crucial in pharmaceutical chemistry and as chiral resolving agents. Enzymatic syntheses using mandelonitrile typically involve nitrile hydrolysis, ester hydrolysis, ammonolysis, esterification, ketone reduction, or alcohol oxidation. These methods have been characterized for product concentrations, enantioselectivities, and types of catalysts used. For instance, dynamic kinetic resolution of mandelonitrile by nitrilases results in high concentrations of (R)-mandelic acid or (R)-2-chloromandelic acid with excellent enantiomeric excess (e.e.), although there is no comparable process for (S)-mandelic acids. The coupling of S-selective cyanation of benzaldehyde with the enantioretentive hydrolysis of (S)-mandelonitrile is a promising strategy. Biocatalytic processes are being assessed for their competitiveness compared to chemical processes (Martínková & Křen, 2018).

Enzymatic Characteristics

The study of mandelonitrile lyase from various sources, like Ximenia americana L., has provided insights into the enzymatic properties and applications of mandelonitrile in biochemical reactions. The enzyme's specificity, stability, molecular characteristics, and catalytic behavior have been detailed, contributing to a deeper understanding of mandelonitrile-based enzymatic processes (Kuroki & Conn, 1989).

Production of R-(-)-Mandelic Acid

Mandelonitrile is crucial for the production of R-(-)-mandelic acid, a vital component in various pharmaceutical applications. The research involving Alcaligenes faecalis ATCC 8750 has demonstrated the production of R-(-)-mandelic acid from racemic mandelonitrile with high enantiomeric excess. The study provides insights into the optimal conditions and substrates required for efficient production, contributing to the advancement of biotechnological applications of mandelonitrile (Yamamoto, Oishi, Fujimatsu, & Komatsu, 1991).

Safety And Hazards

Mandelonitrile should be used only outdoors or in a well-ventilated area. In case of inadequate ventilation, respiratory protection should be worn .

Future Directions

Metagenomic technology and genome mining are emerging areas for exploring novel nitrilases, which could be used to improve the synthesis and application of Mandelonitrile .

properties

IUPAC Name

2-hydroxy-2-phenylacetonitrile
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InChI

InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H
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InChI Key

NNICRUQPODTGRU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C#N)O
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Molecular Formula

C8H7NO
Record name ALPHA-HYDROXYBENZENEACETONITRILE
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DSSTOX Substance ID

DTXSID2025422
Record name alpha-Hydroxybenzeneacetonitrile
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Molecular Weight

133.15 g/mol
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Physical Description

Reddish-brown to dark red-brown liquid. (NTP, 1992), Reddish-brown liquid; [CAMEO] Yellow to red-brown liquid; [Alfa Aesar MSDS], Solid
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Boiling Point

338 °F at 760 mmHg (decomposes) (NTP, 1992)
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Flash Point

179.5 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

1.1165 at 68 °F (NTP, 1992) - Denser than water; will sink
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Product Name

Mandelonitrile

CAS RN

532-28-5, 10020-96-9, 613-88-7
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Record name Benzeneacetonitrile, .alpha.-hydroxy-
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Record name (2R)-2-Hydroxy-2-phenyl-acetonitrile
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Record name MANDELONITRILE
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Melting Point

14 °F (also given as 72 °F) (NTP, 1992), 21.5 - 22 °C
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Synthesis routes and methods I

Procedure details

To a solution of L(+)-diethyl tartarate (412 mg) in absolute dichloromethane (20 ml), tetaraisopropyl titanate (568 mg) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, to the residue, dichloromethane (20 ml) was added and stirred at room temperature to obtain a homogeneous solution. After cooling the resulting solution to 0° C., hydrogen cyanide (0.4 ml) and then benzaldehyde (212 mg) were added and stirred at room temperature for 15 hours. Thereafter, the reaction mixture was treated in the same manner as in Example 1 and analyzed by HPLC to reveal that α-cyanobenzyl alcohol was produced in the yield of 55% which contained the R(+) isomer with the enantiomer excess percentage of 77%.
[Compound]
Name
L(+)-diethyl tartarate
Quantity
412 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
568 mg
Type
catalyst
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0.4 mL
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212 mg
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of L(+)-diisopropyl tartarate (235 mg) in absolute dichloromethane (10 ml), tetaraisopropyl titanate (284 mg) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, dichloromethane (10 ml) was added to the residue and stirred at room temperature to obtain a homogeneous solution. To the resulting solution, trimethylsilylcyanide (436 mg) and then benzaldehyde (424 mg) were added and stirred at room temperature for 15 hours. Thereafter, the reaction mixture was treated in the same manner as in Example 1 and analyzed by HPLC to reveal that α-cyanobenzyl alcohol containing the R(+) isomer in the enantiomer excess percentage of 88% was produced in the yield of 37% based on the amount of the used benzaldehyde and 148% based on the amount of the used catalyst.
[Compound]
Name
L(+)-diisopropyl tartarate
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
284 mg
Type
catalyst
Reaction Step One
Quantity
436 mg
Type
reactant
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Quantity
424 mg
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A 500 ml four-neck round bottom flask was equipped with a magnetic stirring bar, water condenser, addition funnel and drying tube. The glassware was dried and to this was charged 21.2 grams (0.2 mole) benzaldehyde and 19.5 grams (0.3 mole) potassium cyanide dissolved in 70 ml of water. The reaction flask was cooled to 10°-15° C. using a water/ice bath. To this was added 70 ml of 40% sulfuric acid over a 60 minute period. After the addition was complete, the reaction was allowed to warm to room temperature and stir for an additional two hours. At the end of this time the reaction mixture was extracted with carbon tetrachloride (3×75 ml), washed the combined carbon tetrachloride layers with water (2×50 ml), dried the carbon tetrachloride layer with anhydrous magnesium sulfate, filtered and concentrated to yield benzaldehyde cyanohydrin.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
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Reaction Step Two
Name
Quantity
70 mL
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Mandelonitrile
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Mandelonitrile

Citations

For This Compound
4,900
Citations
A Stolz, E Eppinger, O Sosedov, C Kiziak - Molecules, 2019 - mdpi.com
… binding of (S)-mandelonitrile (or promote the binding of (R)-mandelonitrile). This can also … S)-mandelonitrile. In this study it was shown that among 48 different mandelonitrile hydrolyzing …
Number of citations: 14 www.mdpi.com
D Zhu, C Mukherjee, ER Biehl, L Hua - Journal of biotechnology, 2007 - Elsevier
… most active toward mandelonitrile with V max and K m for mandelonitrile being 44.7 … mandelonitrile to mandelic acid. Nitrilase bll6402 also effectively hydrolyzed several mandelonitrile …
Number of citations: 70 www.sciencedirect.com
T Yamaguchi, A Nuylert, A Ina, T Tanabe, Y Asano - Scientific Reports, 2018 - nature.com
… producing racemic mandelonitrile 23 . Therefore, we synthesized (R)-mandelonitrile in the pH range of 2.5–5.0. The enantiomeric excess of (R)-mandelonitrile synthesis reached 95.1% …
Number of citations: 16 www.nature.com
S Rustler, A Müller, V Windeisen, A Chmura… - Enzyme and Microbial …, 2007 - Elsevier
… rates for mandelonitrile. This was explained by the higher bioavailability of mandelonitrile in … The enantioconservative conversion of the pure enantiomers of mandelonitrile to the …
Number of citations: 41 www.sciencedirect.com
K Yamamoto, K Oishi, I Fujimatsu… - Applied and …, 1991 - Am Soc Microbiol
… faecalis ATCC 8750 has an R-enantioselective nitrilase for mandelonitrile and an amidase … mandelonitrile in a yield of 91%, whereas no S-mandelonitrile was left, the S-mandelonitrile …
Number of citations: 213 journals.asm.org
C Fenselau, S Pallante, RP Batzinger, WR Benson… - Science, 1977 - science.org
… hadto develop a synthesis of mandelonitrile glucuronide (1) … alcohol, but not the glucuronide of mandelonitrile (1). However, … Conjugation of racemic mandelonitrile was expected to lead …
Number of citations: 69 www.science.org
T Yamaguchi, Y Kuwahara, Y Asano - FEBS Open Bio, 2017 - Wiley Online Library
… , (R)-mandelonitrile biosynthesis in cyanogenic millipedes … )-mandelonitrile and an enzyme involved in (R)-mandelonitrile … precursors of (R)-mandelonitrile in the millipede as well as …
Number of citations: 29 febs.onlinelibrary.wiley.com
CE Wood, HS Lilley - Journal of the Chemical Society, Transactions, 1925 - pubs.rsc.org
MANDELONITRILE which has been. kept for some time becomes viscous and in some cases deposits a dark yellow solid, owing to transformation of the normal nitrile to the iso-form; …
Number of citations: 1 pubs.rsc.org
XH Zhang, ZQ Liu, YP Xue, M Xu… - Biotechnology and …, 2016 - Wiley Online Library
(R)‐(−)‐Mandelic acid (R‐MA) is widely used both as a versatile intermediate for pharmaceuticals and a resolving agent in chiral resolution processes. In the current study, to improve …
Number of citations: 21 iubmb.onlinelibrary.wiley.com
FR Japp, J Knox - Journal of the Chemical Society, Transactions, 1905 - pubs.rsc.org
C, H,* CH (CN)* U (OH)(CN)* C!, H,, but admits that this formula is not in keeping with the reactions of the compound. hlinovici has failed to notice that this compound is iclentical with a …
Number of citations: 11 pubs.rsc.org

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